4-(azetidine-1-carbonyl)piperidine dihydrochloride
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Overview
Description
4-(azetidine-1-carbonyl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H16N2O·2HCl. It is a derivative of piperidine and azetidine, two important heterocyclic compounds. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidine-1-carbonyl)piperidine dihydrochloride typically involves the following steps:
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Formation of Azetidine Ring: : Azetidine can be synthesized through various methods, including [2+2] cycloaddition reactions . This step often involves the reaction of an appropriate precursor with a suitable reagent under controlled conditions to form the strained four-membered azetidine ring.
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Attachment of Piperidine: : The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves reacting azetidine with a piperidine derivative under conditions that facilitate the formation of the desired product.
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Formation of Dihydrochloride Salt: : The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid. This step ensures the compound’s stability and solubility for further applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(azetidine-1-carbonyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(azetidine-1-carbonyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(azetidine-1-carbonyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or ion channels, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxyl group instead of an azetidine moiety.
Uniqueness
4-(azetidine-1-carbonyl)piperidine dihydrochloride is unique due to its combination of azetidine and piperidine rings, which imparts distinct reactivity and stability. This dual-ring structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
2408958-98-3 |
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Molecular Formula |
C9H18Cl2N2O |
Molecular Weight |
241.2 |
Purity |
0 |
Origin of Product |
United States |
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